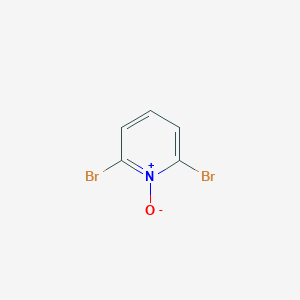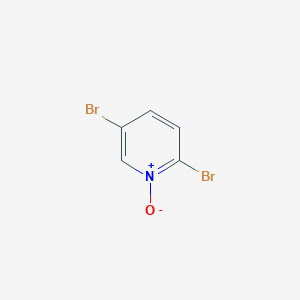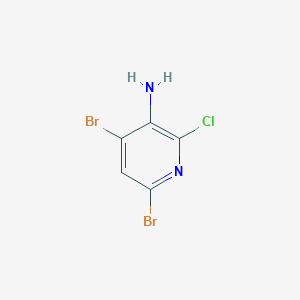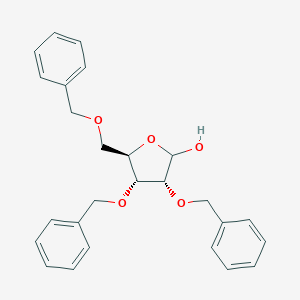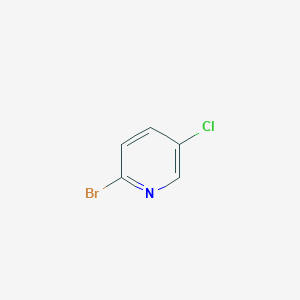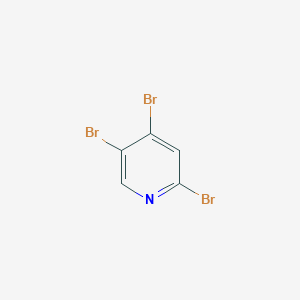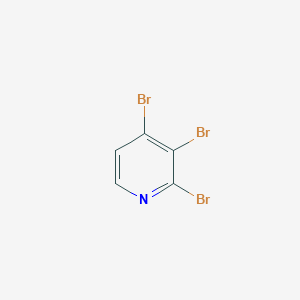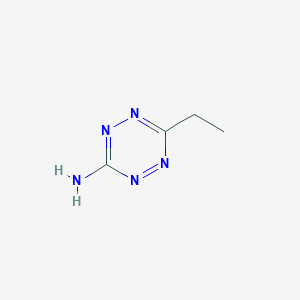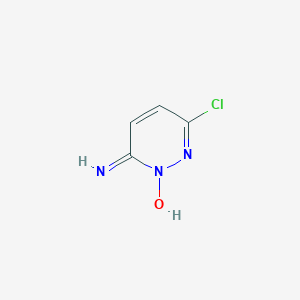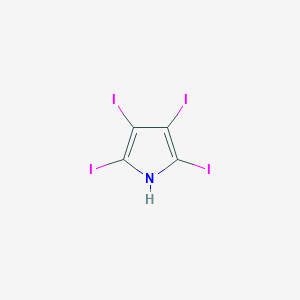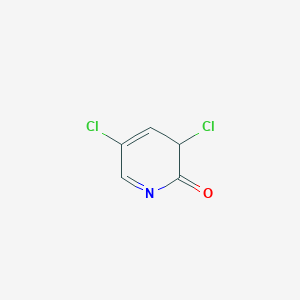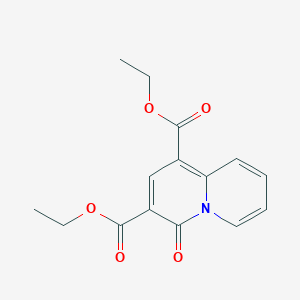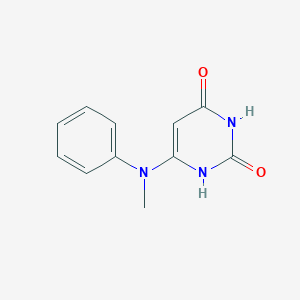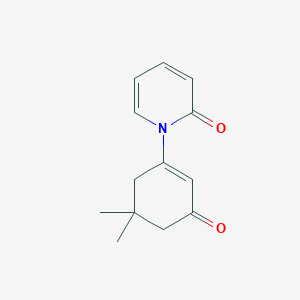
1-(5,5-dimethyl-3-oxo-1-cyclohexen-1-yl)-2(1H)-pyridinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5,5-dimethyl-3-oxo-1-cyclohexen-1-yl)-2(1H)-pyridinone, commonly known as DMCO-5, is a chemical compound with a unique structure that has been widely studied for its potential applications in scientific research. DMCO-5 is a pyridinone derivative that has been synthesized through various methods, and its mechanism of action and physiological effects have been extensively investigated.
Wirkmechanismus
The mechanism of action of DMCO-5 is not fully understood, but it is thought to act as a free radical scavenger and an inhibitor of AGE formation. DMCO-5 has been shown to inhibit the formation of amyloid beta (Aβ) fibrils, which are implicated in the development of Alzheimer's disease. DMCO-5 has also been shown to inhibit the aggregation of alpha-synuclein, which is implicated in the development of Parkinson's disease.
Biochemical and Physiological Effects:
DMCO-5 has been shown to have antioxidant and anti-inflammatory properties, and its ability to inhibit the formation of AGEs has been investigated. DMCO-5 has also been studied for its potential as a therapeutic agent in the treatment of various diseases, including Alzheimer's disease, Parkinson's disease, and diabetes.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using DMCO-5 in lab experiments include its relatively simple synthesis, its ability to act as a free radical scavenger and an inhibitor of AGE formation, and its potential as a therapeutic agent in the treatment of various diseases. The limitations of using DMCO-5 in lab experiments include the need for further investigation into its mechanism of action and its potential side effects.
Zukünftige Richtungen
For the study of DMCO-5 include further investigation into its mechanism of action and its potential as a therapeutic agent in the treatment of various diseases. Further studies could also investigate the potential side effects of DMCO-5 and its interactions with other compounds. Additionally, the synthesis of DMCO-5 could be optimized to improve its yield and purity.
Synthesemethoden
DMCO-5 can be synthesized through several methods, including the reaction of 2-pyridinecarboxaldehyde with 2,4-pentanedione in the presence of a base, or via a one-pot synthesis using 2-pyridinecarboxaldehyde, 2,4-pentanedione, and ammonium acetate. The synthesis of DMCO-5 is relatively simple and can be achieved using standard laboratory techniques.
Wissenschaftliche Forschungsanwendungen
DMCO-5 has been extensively studied for its potential applications in scientific research. It has been shown to have antioxidant and anti-inflammatory properties, and its ability to inhibit the formation of advanced glycation end products (AGEs) has been investigated. DMCO-5 has also been studied for its potential as a therapeutic agent in the treatment of various diseases, including Alzheimer's disease, Parkinson's disease, and diabetes.
Eigenschaften
CAS-Nummer |
69914-12-1 |
|---|---|
Produktname |
1-(5,5-dimethyl-3-oxo-1-cyclohexen-1-yl)-2(1H)-pyridinone |
Molekularformel |
C13H15NO2 |
Molekulargewicht |
217.26 g/mol |
IUPAC-Name |
1-(5,5-dimethyl-3-oxocyclohexen-1-yl)pyridin-2-one |
InChI |
InChI=1S/C13H15NO2/c1-13(2)8-10(7-11(15)9-13)14-6-4-3-5-12(14)16/h3-7H,8-9H2,1-2H3 |
InChI-Schlüssel |
CBJJKJUBCFEPKU-UHFFFAOYSA-N |
SMILES |
CC1(CC(=CC(=O)C1)N2C=CC=CC2=O)C |
Kanonische SMILES |
CC1(CC(=CC(=O)C1)N2C=CC=CC2=O)C |
Andere CAS-Nummern |
69914-12-1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



